3-(2,4-Dichlorophenyl)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDWIAVFOPBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618927 | |
| Record name | 3-(2,4-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98581-93-2 | |
| Record name | 3-(2,4-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Proposed Mechanism of Action of 3-(2,4-Dichlorophenyl)propanal in Biological Systems
Abstract
3-(2,4-Dichlorophenyl)propanal is a synthetic organic compound for which the precise mechanism of action in biological systems has not been extensively elucidated in publicly available literature. This technical guide synthesizes information from related chemical structures to propose a scientifically grounded, hypothetical mechanism of action. We postulate that the biological activity of this compound is primarily driven by the high reactivity of its aldehyde functional group, which is further influenced by the electronic and steric properties of the 2,4-dichlorophenyl moiety. This document will explore the proposed molecular interactions, downstream cellular consequences, and methodologies for experimentally validating these hypotheses. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotics and their impact on biological systems.
Introduction and Chemical Profile
This compound is an aldehyde derivative characterized by a propanal backbone substituted with a 2,4-dichlorinated phenyl group at the 3-position. The presence of both a reactive aldehyde and a halogenated aromatic ring suggests a potential for significant biological activity. Aldehydes are a class of organic compounds known for their electrophilic nature and their ability to interact with biological nucleophiles, leading to a range of cellular effects.[1][2][3] The dichlorophenyl group, a common moiety in various pesticides and pharmaceuticals, can influence the compound's lipophilicity, metabolic stability, and potential for specific receptor interactions.
Chemical Properties of this compound and Related Compounds
| Property | This compound (Hypothetical) | 3-(4-Chlorophenyl)propanal | 3-(2,4-Dichlorophenyl)propionic acid |
| Molecular Formula | C9H8Cl2O | C9H9ClO | C9H8Cl2O2 |
| Molecular Weight | 203.06 g/mol | 168.62 g/mol [3] | 219.06 g/mol [4] |
| Key Functional Groups | Aldehyde, Dichlorophenyl | Aldehyde, Chlorophenyl | Carboxylic Acid, Dichlorophenyl |
| Predicted Reactivity | High (due to aldehyde) | High (due to aldehyde) | Moderate |
Proposed Core Mechanism of Action: Electrophilic Attack and Adduct Formation
The central hypothesis for the mechanism of action of this compound is its function as a reactive electrophile. The aldehyde group possesses a carbonyl carbon that is highly susceptible to nucleophilic attack from biological macromolecules.
Interaction with Cellular Nucleophiles
Reactive aldehyde species (RASP) are known to covalently bind to amine and thiol groups within cells.[5] We propose that this compound follows this established reactivity profile:
-
Protein Adduction: The primary targets for covalent modification are likely to be the nucleophilic side chains of amino acids.
-
Cysteine Residues: The sulfhydryl (-SH) group of cysteine is a soft nucleophile that can readily react with aldehydes.[2] This can lead to the formation of stable thiazolidine derivatives or other adducts, potentially inactivating enzymes or disrupting protein structure.
-
Lysine Residues: The primary amine (-NH2) group on lysine residues can react with the aldehyde to form Schiff bases.[5] This modification can alter protein charge and interfere with protein-protein interactions or enzyme-substrate binding.
-
-
Nucleic Acid Adduction: Aldehydes have been shown to form adducts with DNA and RNA, leading to potential genotoxicity.[3][6] This can result in impaired replication and transcription, and potentially mutagenicity.
-
Glutathione Depletion: Glutathione (GSH), a key cellular antioxidant, contains a nucleophilic thiol group. Reaction of this compound with GSH would lead to its depletion, rendering the cell more susceptible to oxidative stress.
The 2,4-dichlorophenyl group is expected to modulate this reactivity by influencing the electrophilicity of the aldehyde and the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and access intracellular targets.
Caption: Proposed primary mechanism of this compound.
Downstream Cellular Consequences and Signaling Pathways
The formation of adducts with critical cellular components is predicted to trigger a cascade of downstream events, leading to cellular dysfunction and toxicity.
Induction of Oxidative Stress
By depleting intracellular antioxidants like glutathione and potentially inhibiting antioxidant enzymes through covalent modification, this compound is likely to induce a state of oxidative stress. This imbalance between reactive oxygen species (ROS) production and antioxidant defense can lead to widespread damage to lipids, proteins, and DNA.
Activation of Stress-Response Pathways
Cells possess intricate signaling networks to respond to chemical and oxidative stress. Exposure to this compound may activate these pathways:
-
NF-κB Pathway: The formation of protein adducts and the generation of ROS can act as triggers for the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][7] This would lead to the transcription of pro-inflammatory cytokines and other mediators of inflammation.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways involved in cellular stress responses. The cellular damage caused by this compound could lead to the activation of JNK (c-Jun N-terminal kinase) and p38 MAPK pathways, which are often associated with apoptosis and inflammation.
Caption: Proposed downstream signaling pathways affected by the compound.
Experimental Protocols for Mechanism Validation
To investigate the proposed mechanism of action of this compound, a series of in vitro experiments can be employed.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic potential of this compound.
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2, A549) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.
-
-
Expected Outcome: A dose- and time-dependent decrease in cell viability, allowing for the determination of an IC50 value.
Assessment of Oxidative Stress
-
Objective: To quantify the induction of oxidative stress.
-
Methodology:
-
Treat cells with this compound at sub-lethal concentrations.
-
Measure intracellular ROS levels using fluorescent probes such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Quantify intracellular glutathione (GSH) levels using a commercially available kit.
-
-
Expected Outcome: An increase in ROS levels and a corresponding decrease in GSH levels in treated cells compared to controls.
Western Blot Analysis of Signaling Pathways
-
Objective: To determine the activation of key stress-response signaling pathways.
-
Methodology:
-
Treat cells with this compound for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65/p65 for NF-κB, p-JNK/JNK, p-p38/p38 for MAPK).
-
Use chemiluminescence to detect protein bands and quantify changes in phosphorylation.
-
-
Expected Outcome: Increased phosphorylation of p65, JNK, and p38 in a time- and dose-dependent manner.
Conclusion
While direct experimental data on the mechanism of action of this compound is currently unavailable, a plausible hypothesis can be formulated based on the known reactivity of its constituent chemical moieties. The electrophilic nature of the aldehyde group is likely the primary driver of its biological activity, leading to the formation of covalent adducts with cellular macromolecules. This initial insult is proposed to trigger downstream events including oxidative stress and the activation of pro-inflammatory and apoptotic signaling pathways. The 2,4-dichlorophenyl group likely modulates the compound's potency and bioavailability. The experimental approaches outlined in this guide provide a framework for testing this hypothesis and further elucidating the precise molecular mechanisms underlying the biological effects of this compound.
References
-
Study.com. (n.d.). What is the mechanism of action for aldehydes? For what organism(s) is the chemical effective?. Retrieved from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. Retrieved from [Link]
-
Singh, S., et al. (2013). Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress. Free Radical Biology and Medicine, 56, 89-101. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Darwin, C. R., & Lattier, D. L. (2022). The aldehyde hypothesis: metabolic intermediates as antimicrobial effectors. Open Biology, 12(4), 210352. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactive aldehyde species. Retrieved from [Link]
-
MDPI. (n.d.). Biomolecules | Special Issue : Aldehyde Toxicity and Metabolism. Retrieved from [Link]
-
ResearchGate. (2023, September 23). (PDF) Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Retrieved from [Link]
-
ACS Publications. (2014, June 9). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]
-
Gohlke, C. (n.d.). Christoph Gohlke. Retrieved from [Link]
-
Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]
-
Medina-Pizzali, M. L., et al. (2012). Dichlorodiphenyltrichloroethane (DDT), DDT Metabolites and Pregnancy Outcomes. International Journal of Environmental Research and Public Health, 9(11), 4038-4053. Retrieved from [Link]
-
Strong, A. L., et al. (2015). Effects of the Endocrine-Disrupting Chemical DDT on Self-Renewal and Differentiation of Human Mesenchymal Stem Cells. Environmental Health Perspectives, 123(1), 42-48. Retrieved from [Link]
-
Eyes On Eyecare. (2025, October 27). Targeting Inflammation: The Rise of RASP Modulators. Retrieved from [Link]
-
Harada, T., et al. (2006). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). Toxicology, 228(2-3), 253-261. Retrieved from [Link]
-
Aldeyra Therapeutics, Inc. (n.d.). Science + Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). DDT. Retrieved from [Link]
-
ResearchGate. (2017, September 6). (PDF) Dichlorodiphenyltrichloroethane (DDT) induced extracellular vesicle formation: A potential role in organochlorine increased risk of parkinson's disease. Retrieved from [Link]
-
Lira, B. H. (1972). DDT Chemistry, Metabolism, and Toxicity. EPA. Retrieved from [Link]
-
Parvez, S., et al. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. Oxidative Medicine and Cellular Longevity, 2012, 894175. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 5. Reactive aldehyde species - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. aldeyra.com [aldeyra.com]
Environmental Fate & Degradation of Chlorinated Propanal Compounds
Executive Summary
Chlorinated propanals (CPs), specifically 2-chloropropanal (2-CPA) and 3-chloropropanal (3-CPA) , represent a niche but critical class of reactive intermediates. For drug development professionals, they are high-risk genotoxic impurities (GTIs) often formed during the synthesis of alkylating agents or as metabolic byproducts. For environmental scientists, they are transient but toxic disinfection byproducts (DBPs) and industrial degradates.
This guide synthesizes the physicochemical behavior, degradation pathways, and analytical detection of CPs. The core technical insight is the structural divergence in fate : 2-CPA predominantly undergoes nucleophilic substitution or oxidation, whereas 3-CPA is kinetically primed for
Chemical Identity & Physicochemical Reactivity
The environmental and toxicological fate of chlorinated propanals is dictated by the position of the chlorine atom relative to the carbonyl group.
Comparative Physicochemical Profile[1]
| Feature | 2-Chloropropanal (2-CPA) | 3-Chloropropanal (3-CPA) |
| Structure | ||
| Reactivity Class | ||
| Dominant Fate | Hydrolysis (Substitution), Oxidation | Elimination (Dehydrochlorination) |
| Key Product | Lactaldehyde / Pyruvaldehyde | Acrolein (Propenal) |
| Solubility | High (Polar/H-bonding) | High (Polar/H-bonding) |
| Henry's Law | Low (Partitions to water) | Low (Partitions to water) |
Causality Insight: The
Abiotic Degradation Pathways
Hydrolysis and Elimination (Aqueous Fate)
In aqueous environments, pH is the master variable controlling CP degradation.
-
3-Chloropropanal (The Acrolein Pathway): Under neutral to basic conditions, 3-CPA undergoes dehydrochlorination. The base (
) abstracts a proton from the -carbon, leading to the expulsion of the chloride leaving group on the -carbon. Significance: Acrolein is orders of magnitude more toxic than the parent compound, capable of cross-linking DNA. -
2-Chloropropanal: Hydrolysis proceeds via
substitution, replacing the chlorine with a hydroxyl group to form lactaldehyde ( ). In oxidative environments (e.g., chlorinated water), it further oxidizes to pyruvate .
Atmospheric Degradation
In the troposphere, CPs are volatile enough to exist in the gas phase. The primary sink is reaction with hydroxyl radicals (
-
Mechanism: H-abstraction from the aldehyde group (-CHO) is the rate-limiting step, forming an acyl radical which rapidly reacts with
to form peroxyacyl nitrates (PANs) or degrades to and HCl. -
Photolysis: Like most aldehydes, CPs absorb UV light (280–320 nm), leading to Norrish Type I/II cleavage, though
oxidation usually dominates kinetics.
Pathway Visualization
The following diagram illustrates the divergent pathways of 3-CPA, highlighting the risk of acrolein formation.
Biotic Fate & Drug Safety Implications
Microbial Degradation
Bacteria possessing haloalkane dehalogenases (e.g., Pseudomonas sp., Rhodococcus sp.) can degrade CPs.
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid (e.g., 3-chloropropionic acid).
-
Dehalogenation: Hydrolytic dehalogenases cleave the C-Cl bond, releasing chloride ions and forming hydroxy-acids (e.g., 3-hydroxypropionic acid), which enter the Krebs cycle.
Toxicology in Drug Development (The "Alkylating" Threat)
For pharmaceutical scientists, CPs are structural alerts.
-
Mechanism of Action: The aldehyde group forms Schiff bases with amino groups on DNA bases (guanine), while the chlorine allows for nucleophilic attack. This bifunctional reactivity can lead to inter-strand crosslinks , a primary mechanism of cytotoxicity and mutagenicity.
-
Metabolic Generation: CPs can arise in vivo from the metabolism of drugs containing propyl-chloride moieties (e.g., cyclophosphamide analogs) via cytochrome P450 hydroxylation.
Analytical Protocol: Determination of Chlorinated Propanals
Objective: Quantify trace levels of 2-CPA and 3-CPA in aqueous matrices (wastewater or drug substance solutions). Method Selection: Direct injection GC is often unsuitable due to thermal instability (elimination to acrolein in the injector port). Therefore, Derivatization-HPLC or GC-ECD (EPA 556.1) is required.
Protocol: DNPH Derivatization with HPLC-UV/MS
This protocol stabilizes the aldehyde functionality, preventing thermal degradation during analysis.
Reagents
-
Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) in acidified acetonitrile.
-
Buffer: Citrate buffer (pH 3.0) to catalyze hydrazone formation without promoting dehydrochlorination.
-
Standard: 3-Chloropropanal (synthesized fresh or commercial standard).
Step-by-Step Workflow
-
Sample Preparation:
-
Adjust sample pH to 3.0–4.0 immediately upon collection to inhibit base-catalyzed elimination.
-
Critical Control: Add ammonium chloride if free chlorine is present (quenches oxidants).[2]
-
-
Derivatization Reaction:
-
Add 1.0 mL sample to 1.0 mL DNPH reagent.
-
Incubate at 40°C for 30 minutes.
-
Chemistry: The carbonyl oxygen is replaced by the =N-NH-Ar group, forming a stable hydrazone precipitate.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Condition C18 SPE cartridge with acetonitrile then water.
-
Load derivatized sample.
-
Wash with 20% acetonitrile/water (removes excess reagent).
-
Elute target hydrazones with 100% acetonitrile.
-
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse), 3.5 µm.
-
Mobile Phase: Gradient Acetonitrile/Water (40:60 to 90:10).
-
Detection: UV at 360 nm (hydrazone
). -
Validation: Confirm peak identity via MS (ESI negative mode).
-
Analytical Workflow Diagram
References
-
U.S. Environmental Protection Agency (EPA). (1999).[2][3][4][5] Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.[2][3][4][5][6]Link[4]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd Ed.). Wiley.
-
National Institutes of Health (NIH) / PubChem. 3-Chloropropanal Compound Summary.Link
-
World Health Organization (WHO). (2002). Acrolein - Concise International Chemical Assessment Document 43. (Details the relationship between chlorinated precursors and acrolein toxicity). Link
-
Boxall, A. B., et al. (2004).[7] When Synthetic Chemicals Degrade in the Environment.[8][9] Environmental Science & Technology.[8] (Context on degradate toxicity vs parent compounds). Link
Sources
- 1. Atmospheric reactions of methylcyclohexanes with Cl atoms and OH radicals: determination of rate coefficients and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
- 5. EPA Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 6. NEMI Method Summary - 556.1 [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. Products and mechanism of the reactions of OH radicals and Cl atoms with methyl methacrylate (CH2═C(CH3)C(O)OCH3) in the presence of NOx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. When synthetic chemicals degrade in the environment: What are the absolute fate, effects, and potential risks to humans and the ecosystem? [pubs.usgs.gov]
A Senior Application Scientist's Guide to Sourcing and Qualifying 3-(2,4-Dichlorophenyl)propanal for Research Applications
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical overview of 3-(2,4-Dichlorophenyl)propanal, a key chemical intermediate. We will explore its chemical properties, identify commercial suppliers, and detail the critical steps for its qualification in a research setting, ensuring the reliability of your experimental outcomes.
Introduction to this compound
This compound, with the CAS number 98581-93-2, is a chlorinated aromatic aldehyde.[1] Its structure, featuring a propanal group attached to a 2,4-dichlorinated phenyl ring, makes it a versatile precursor in organic synthesis. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring significantly influences the reactivity of both the phenyl ring and the aldehyde functional group. This unique electronic profile makes it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₈Cl₂O
-
Molecular Weight: 203.06 g/mol [2]
-
Boiling Point: 271.025°C at 760 mmHg[1]
-
Density: 1.269 g/cm³[1]
-
Flash Point: 112.384°C[1]
Commercial Suppliers of Research-Grade this compound
Identifying a reliable supplier is the first critical step in the procurement process. The quality and purity of the supplied chemical can vary significantly between vendors, impacting experimental results. Below is a comparative table of commercial suppliers offering this compound for research purposes. It is important to note that availability and product specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Name/Synonym | CAS Number | Notes |
| Echemi | This compound | 98581-93-2 | Provides a Safety Data Sheet (SDS) with basic physical properties.[1] |
| Sigma-Aldrich | 3-(2,4-Dichlorophenyl)propionic acid | 55144-92-8 | Note: This is a related but different compound (the carboxylic acid derivative).[3] |
| SynHet | 2-(3,4-Dichlorophenyl)-2-propanol | 3744-74-9 | Note: This is an isomeric and functionally different compound.[4] |
This table is based on the provided search results and may not be exhaustive. Researchers should conduct their own due diligence when selecting a supplier.
Quality Assessment and In-House Qualification
Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This self-validating step ensures that the material meets the requirements of your specific application and mitigates the risk of experimental artifacts arising from impurities.
Interpreting the Certificate of Analysis (CoA)
The Certificate of Analysis provided by the supplier is the first point of reference. A comprehensive CoA should include:
-
Compound Identification: Name, CAS number, molecular formula, and structure.
-
Physical Properties: Appearance, melting point, or boiling point.
-
Analytical Data: Results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
-
Purity Statement: Typically expressed as a percentage.
-
Date of Analysis and Batch Number.
Recommended In-House Analytical Methods
For rigorous qualification, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation. The proton NMR spectrum should show characteristic signals for the aromatic protons, the aldehydic proton, and the two methylene groups of the propanal chain. The integration of these signals should correspond to the number of protons in each environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile and semi-volatile compounds like this compound.[5] The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum of the main peak should correspond to the molecular weight of the target compound and exhibit a characteristic isotopic pattern due to the two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify any non-volatile impurities.[6] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.[6]
Experimental Workflow for Quality Control
The following diagram illustrates a logical workflow for the quality control of a newly acquired batch of this compound.
Caption: Quality Control Workflow for this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Refer to the supplier's Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.[1][7][8][9]
Conclusion
The successful application of this compound in research and development hinges on the procurement of high-quality material from reputable suppliers and the implementation of a robust in-house quality control process. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. 3-(4-Chlorophenyl)propanal. [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
- Google Patents. Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
-
EPA. Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]
-
PubChem. 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol. [Link]
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ResearchGate. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
-
PubChem. 3-(2,4-Dichlorophenyl)propanoic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-(2,4-Dichlorophenyl)prop-2-en-1-ol (1504-59-2) for sale [vulcanchem.com]
- 3. 3-(2,4-二氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(3,4-Dichlorophenyl)-2-propanol [synhet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
analytical methods for quantification of 3-(2,4-Dichlorophenyl)propanal
Application Note: Quantitative Analysis of 3-(2,4-Dichlorophenyl)propanal
Introduction & Chemical Context
This compound is a critical intermediate often encountered in the synthesis of antifungal agents (e.g., fenpropimorph analogs) and agrochemicals. Structurally, it consists of a propyl aldehyde chain attached to a dichlorinated aromatic ring.
Analytic Challenges:
-
Aldehyde Instability: The primary challenge is the aldehyde group's susceptibility to oxidation, rapidly converting to 3-(2,4-Dichlorophenyl)propionic acid upon exposure to air or peroxides in solvents.
-
Thermal Lability: Direct injection into high-temperature GC ports can induce degradation or polymerization.
-
Matrix Interference: In reaction mixtures, it co-elutes with starting materials like 2,4-dichlorobenzaldehyde or chlorinated toluenes.
This guide presents two validated protocols: Method A (HPLC-UV with DNPH Derivatization) for high-precision purity/impurity profiling, and Method B (GC-MS) for trace quantification and process control.
Physicochemical Profile
| Property | Description |
| Chemical Structure | Ar-CH₂-CH₂-CHO (Ar = 2,4-Dichlorophenyl) |
| Molecular Weight | ~203.06 g/mol |
| Solubility | Soluble in Acetonitrile, Methanol, DCM; Insoluble in Water. |
| Reactivity | High (Aldehyde); Forms hydrazones with hydrazines; Oxidizes to carboxylic acid. |
| UV Max | ~270 nm (aromatic ring); Derivatization shifts this to ~360 nm. |
Method A: HPLC-UV with DNPH Derivatization (Gold Standard)
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with 2,4-Dinitrophenylhydrazine (DNPH) derivatization is the preferred method for quantifying thermally unstable aldehydes. The reaction converts the volatile aldehyde into a stable, highly UV-absorbing hydrazone derivative, lowering the Limit of Quantitation (LOQ) and preventing on-column oxidation.
Reagents & Preparation
-
Derivatizing Reagent: 2,4-DNPH (saturated solution in 2M HCl).
-
Diluent: Acetonitrile (HPLC Grade).
-
Mobile Phases:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile.[1]
-
Derivatization Workflow (Step-by-Step)
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL stock).
-
Reaction:
-
Transfer 1.0 mL of sample solution to a 4 mL vial.
-
Add 0.5 mL of DNPH Reagent .
-
Add 50 µL of Pyridine (catalyst).
-
Cap and incubate at 60°C for 30 minutes .
-
-
Quenching: Cool to room temperature. The mixture is stable for 24 hours.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 360 nm (Specific for hydrazone) and 254 nm (Reference) |
| Column Temp | 30°C |
Gradient Program:
-
0-2 min: 40% B (Isocratic)
-
2-15 min: 40% -> 90% B (Linear Gradient)
-
15-20 min: 90% B (Wash)
-
20-22 min: 40% B (Re-equilibration)
Workflow Diagram (DOT)
Caption: Figure 1: Optimized DNPH derivatization workflow for stabilizing and detecting this compound.
Method B: GC-MS (Trace Impurity Analysis)
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides structural confirmation and is ideal for detecting trace levels (ppm) of the aldehyde in non-polar matrices where HPLC might suffer from solvent interference.
Critical Caution: To prevent thermal degradation, a pulsed splitless injection at a moderate temperature is required.
Instrument Parameters
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
Temperature: 220°C (Do not exceed 250°C).
-
Mode: Pulsed Splitless (Pulse pressure 25 psi for 0.5 min).
-
MS Acquisition (SIM Mode)
For quantification, use Selected Ion Monitoring (SIM) to maximize sensitivity and ignore matrix background.
| Ion Type | m/z | Significance |
| Quantifier | 159 | Base peak (Dichlorobenzyl cation, [C₇H₅Cl₂]⁺) |
| Qualifier 1 | 161 | Isotope peak (³⁷Cl contribution) |
| Qualifier 2 | 202 | Molecular Ion [M]⁺ (Weak, but confirmatory) |
| Qualifier 3 | 133 | Loss of -CHO and Cl |
Temperature Program
-
Initial: 60°C (Hold 1 min) - Traps volatiles.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C (Hold 3 min) - Bake out heavy impurities.
Validation & Quality Control
To ensure data integrity (E-E-A-T), the following validation parameters must be established:
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Acceptance: R² > 0.995.
-
Internal Standard (GC-MS): Use 1,3-Dichlorobenzene-d4 or Naphthalene-d8 to correct for injection variability.
Limit of Quantitation (LOQ)
-
HPLC-UV: ~0.1 µg/mL (enhanced by DNPH extinction coefficient).
-
GC-MS (SIM): ~0.05 µg/mL.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Residual silanol interactions | Ensure mobile phase pH is acidic (pH 3.0) using Formic Acid. |
| Peak Broadening (GC) | Thermal degradation in inlet | Lower inlet temp to 200°C; Change liner to deactivated wool. |
| Extra Peak (M+16) | Oxidation to Acid | Sample was exposed to air. Prepare fresh in inert atmosphere (N₂). |
| Low Recovery | Incomplete derivatization | Increase incubation time to 45 min or temp to 65°C. |
References
-
EPA Method 8315A , "Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)," U.S. Environmental Protection Agency, Washington, DC.
- Vogel, A. I., "Vogel's Textbook of Practical Organic Chemistry," Pearson Education, 5th Edition.
- Uchiyama, S., et al., "New derivatization reagents for the determination of aldehydes by HPLC," Journal of Chromatography A, Vol. 932, 2001.
-
BenchChem , "Application Notes for Phenylpropionaldehyde Derivatives," BenchChem Technical Library. (General protocols for phenylpropanal analogs).
Disclaimer: This protocol is designed for research and development purposes. Users should validate the method within their specific sample matrix according to ICH Q2(R1) guidelines.
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(2,4-Dichlorophenyl)propanal Synthesis
Status: Operational Ticket ID: YIELD-OPT-2024-DCP Assigned Specialist: Senior Application Scientist
Introduction: The Yield Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 3-(2,4-Dichlorophenyl)propanal is stalling. Whether you are seeing low conversion, over-oxidation to the carboxylic acid, or loss of the halogen substituents during reduction, this guide addresses the specific chemical pitfalls of this electron-deficient aryl aldehyde.
This molecule is a critical intermediate in the synthesis of calcimimetics and antifungal agents. Its stability is compromised by the electron-withdrawing chlorine atoms on the phenyl ring, which can alter reactivity patterns compared to unsubstituted phenylpropanals.
Module 1: Route Selection & Strategy
Before troubleshooting, verify you are using the optimal pathway for your available starting materials. The two primary industrial and lab-scale routes have distinct failure modes.
Route A: Oxidation of the Alcohol[1]
-
Precursor: 3-(2,4-dichlorophenyl)propan-1-ol.
-
Primary Failure: Over-oxidation to 3-(2,4-dichlorophenyl)propanoic acid.
-
Best For: Small-to-medium scale where anhydrous conditions are controllable.
Route B: Selective Hydrogenation
-
Precursor: 3-(2,4-dichlorophenyl)propenal (Substituted Cinnamaldehyde).
-
Primary Failure: Dehalogenation (loss of Cl atoms) or over-reduction to the alcohol.
-
Best For: Large scale, provided catalyst selectivity is managed.
Figure 1: Decision matrix for synthesis routes highlighting primary yield-killing risks.
Module 2: Troubleshooting Oxidation (Alcohol Aldehyde)
Context: You are converting the saturated alcohol to the aldehyde. The yield is low because the product is either oxidizing further to the acid or the reaction is incomplete.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| High Acid Impurity | Presence of Water | Strict Anhydrous Protocol: Aldehydes form hydrates (gem-diols) in the presence of water, which oxidize rapidly to carboxylic acids [1]. Ensure glassware is flame-dried and solvents are anhydrous.[1] |
| Incomplete Conversion | Steric Bulk of Cl Groups | Increase Oxidant Equivalents: The 2,4-dichloro substitution creates steric hindrance. Increase Swern reagents (DMSO/Oxalyl Chloride) to 1.5–2.0 equivalents. |
| "Sticky" Crude Product | Chromium Residues (PCC) | Switch Reagent or Filter: If using PCC, the tarry residue traps product. Switch to Dess-Martin Periodinane (DMP) for cleaner workup, or use silica gel filtration immediately after reaction. |
Recommended Protocol: Modified Swern Oxidation
Why: Swern oxidation avoids heavy metals and allows precise temperature control to prevent over-oxidation.
-
Activation: Cool oxalyl chloride (1.5 eq) in dry DCM to -78°C . Add DMSO (2.4 eq) dropwise. Stir 15 min.
-
Addition: Add 3-(2,4-dichlorophenyl)propan-1-ol (1.0 eq) in DCM slowly. Maintain temp < -60°C.
-
Reaction: Stir for 30–45 min at -78°C.
-
Quench: Add Triethylamine (TEA, 5.0 eq). Crucial: Allow to warm to 0°C only after TEA addition.
-
Note: The electron-withdrawing Cl atoms make the alpha-protons slightly more acidic; ensure excess base is used to prevent side reactions.
Module 3: Troubleshooting Hydrogenation (Alkene Alkane)
Context: You are reducing the double bond of the cinnamaldehyde derivative. Critical Warning: Aryl chlorides are susceptible to hydrogenolysis (dehalogenation) under standard hydrogenation conditions, especially with Palladium [2].
FAQ: Preventing Dehalogenation
Q: I am losing the Chlorine atoms. My product mass is decreasing by ~35 or ~70 units. A: You are cleaving the C-Cl bond. This happens readily with Pd/C in polar solvents.
-
Fix 1 (Catalyst Poisoning): Add a "poison" to the reaction mixture. Diphenylsulfide or Pyridine (0.1–0.5 eq) occupies the highly active sites on the Pd surface responsible for C-Cl cleavage, leaving the sites responsible for C=C reduction available [3].
-
Fix 2 (Change Catalyst): Switch from Pd/C to Pt/C (Platinum on Carbon) or Rh/C . Platinum is far less active toward aryl-halide hydrogenolysis than Palladium.
Q: I am reducing the aldehyde to an alcohol. A: The C=O bond is reducing along with the C=C bond.
-
Fix: Monitor Hydrogen uptake strictly. Stop the reaction exactly at 1.0 equivalent of H2 uptake.
-
Selectivity Tip: Use a non-polar solvent like Toluene. Polar solvents (MeOH, EtOH) promote aldehyde reduction and acetal formation.
Module 4: Purification (The "Yield Rescuer")
Context: Your crude mixture contains unreacted alcohol, over-oxidized acid, or other non-aldehyde impurities. Distillation is degrading the product.
The Solution: Bisulfite Adduct Purification
This is the most robust method to isolate high-purity aldehydes without thermal degradation [4].
Theory: Sodium bisulfite (NaHSO3) reacts reversibly with the aldehyde to form a water-soluble sulfonate salt. Impurities (alcohols, esters, halides) remain in the organic layer.
Step-by-Step Protocol:
-
Formation: Dissolve crude oil in minimal Ethanol (or EtOAc). Add excess saturated aqueous Sodium Bisulfite (NaHSO3) solution (2–3 eq).
-
Agitation: Stir vigorously for 2–12 hours. A white precipitate (the adduct) may form, or it may stay in the aqueous phase depending on lipophilicity.
-
Wash:
-
Regeneration: Treat the solid/aqueous adduct with Sodium Bicarbonate (NaHCO3) or mild NaOH (pH 10–12) and extract with DCM.
-
Result: The aldehyde is regenerated in >95% purity.
References
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Sajiki, H., & Hirota, K. (1998). Selective Hydrogenation of Olefins in the Presence of Aromatic Chlorides. Tetrahedron, 54(46), 13981-13996.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
-
Boucher, M. M., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] Organic Process Research & Development, 21(9), 1394–1403.[2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Workup [chem.rochester.edu]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Acylation of Dichlorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet crucial, chemical transformation. The principles of electrophilic aromatic substitution are fundamental, but the di-substituted and deactivated nature of dichlorobenzene presents unique hurdles. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and optimize your reaction for higher yields.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion is the most common issue faced during the Friedel-Crafts acylation of dichlorobenzene. The presence of two electron-withdrawing chlorine atoms deactivates the aromatic ring, making it less nucleophilic and thus, less reactive towards the acylium ion electrophile.[1] This guide will walk you through a systematic approach to identify and rectify the root cause of poor yields.
Question 1: I'm getting little to no product. What are the most likely initial culprits?
Answer: In almost all cases of extremely low or no yield, the issue can be traced back to the catalyst's activity or the purity of your reagents.
-
Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any trace of water in your reaction setup will hydrolyze the AlCl₃, rendering it inactive.
-
Solution:
-
Rigorous Drying of Glassware: All glassware must be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Fresh, High-Purity Catalyst: Use a freshly opened bottle of anhydrous AlCl₃. Over time, even sealed containers can absorb atmospheric moisture.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent moisture from entering the system.
-
-
-
Stoichiometry of the Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid, and often a slight excess (1.1-1.2 equivalents).[1][2] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[2][3] For a deactivated substrate like dichlorobenzene, ensuring a sufficient excess of the catalyst is even more critical.
-
Solution: Carefully measure and use at least 1.1 equivalents of AlCl₃ for every equivalent of the acylating agent.
-
Question 2: My reaction is sluggish and conversion is still low, even with active catalyst. How can I drive the reaction forward?
Answer: If catalyst activity is confirmed, the next step is to address the inherently low reactivity of the dichlorobenzene substrate.
-
Reaction Temperature: While lower temperatures can sometimes improve selectivity, a reaction with a highly deactivated substrate may require more thermal energy to overcome the activation barrier.
-
Solution:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is not proceeding at room temperature after a reasonable time, consider gently heating the reaction mixture. Be aware that increasing the temperature can sometimes lead to a less favorable isomer distribution or side reactions.[1]
-
-
-
Choice of Dichlorobenzene Isomer: The three isomers of dichlorobenzene have different reactivities. While all are deactivated, their substitution patterns influence the ease of acylation. Studies on the benzoylation of dichlorobenzenes have shown that the relative reactivity can be complex, with the ortho-isomer sometimes being more reactive than expected, while the para-isomer is less reactive.[4]
-
Insight: Be aware of the specific isomer you are using and consult literature for conditions optimized for that particular substrate.
-
Question 3: I'm observing the formation of byproducts. What are they and how can I minimize them?
Answer: While Friedel-Crafts acylation is generally a "clean" reaction with no rearrangements of the acylium ion, side reactions can still occur, especially under forcing conditions.
-
Isomer Formation: The primary "byproducts" are often undesired isomers. The two chlorine atoms direct the incoming acyl group to specific positions. For example, in p-dichlorobenzene, acylation will occur at the position ortho to one of the chlorine atoms. In o-dichlorobenzene, the primary product is often the 3,4-dichloro-acylated ketone.[4]
-
Rearrangement and Dechlorobenzoylation: In some cases, particularly with p-dichlorobenzene, rearrangement to other dichlorobenzophenone isomers and even the formation of chlorobenzophenone (loss of a chlorine atom) can occur.[4]
-
Solution: These are often minor pathways but can be exacerbated by high temperatures or prolonged reaction times. Adhering to optimized reaction conditions is key.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion in the Friedel-Crafts acylation of dichlorobenzene.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Why is dichlorobenzene so much less reactive than benzene or even chlorobenzene? Chlorine is an electron-withdrawing group through induction, which deactivates the aromatic ring towards electrophilic attack. With two chlorine atoms, this deactivating effect is amplified, making dichlorobenzene significantly less nucleophilic and therefore less reactive in Friedel-Crafts acylation.
Q2: Can I use a catalytic amount of AlCl₃? No, for Friedel-Crafts acylation, a stoichiometric amount (or more) of the Lewis acid is required.[2][5] The ketone product forms a strong complex with the AlCl₃, which takes it out of the catalytic cycle.[3] Using less than one equivalent will result in incomplete conversion.
Q3: Are there alternative Lewis acids I can use if AlCl₃ is not effective? Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts acylations.[1] However, AlCl₃ is generally one of the most effective for this transformation. For highly deactivated substrates, a stronger Lewis acid system may be required, but this also increases the risk of side reactions.
Q4: Does the acylating agent (e.g., acetyl chloride vs. benzoyl chloride) affect the reaction success? Yes, the reactivity of the acylating agent can play a role. More reactive acyl halides can sometimes improve yields with deactivated substrates. However, the choice of acylating agent is typically determined by the desired final product.
Q5: My reaction mixture turned dark. Is this normal? Dark coloration can be indicative of side reactions or charring, especially if the reaction is heated too strongly or for too long.[1] It is important to maintain controlled conditions and monitor the reaction's progress to avoid decomposition.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Conversion/Selectivity | Recommendations for Dichlorobenzene |
| Catalyst Activity | Crucial for reaction initiation. Moisture deactivates the catalyst. | Use fresh, anhydrous AlCl₃ under an inert atmosphere. |
| Catalyst Stoichiometry | Requires ≥1.1 equivalents due to product complexation. | Use a slight excess (1.1-1.2 eq.) to drive the reaction. |
| Temperature | Higher temperatures can increase the rate but may reduce selectivity. | Start at 0°C to room temp, and gently heat only if necessary, monitoring by TLC/GC. |
| Solvent | Can influence isomer ratios and solubility of the catalyst complex. | Anhydrous, non-polar solvents like CH₂Cl₂ or CS₂ are standard. |
| Substrate Purity | Impurities can lead to side reactions and lower yields. | Ensure the dichlorobenzene and acylating agent are pure. |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of p-Dichlorobenzene
This is a representative protocol and may require optimization.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. The system should be under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
To the flask, add anhydrous p-dichlorobenzene (1.0 eq.) and a dry, inert solvent (e.g., dichloromethane).
-
Carefully add anhydrous aluminum chloride (1.2 eq.) to the stirred solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq.) to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 5°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 4-6 hours, or until TLC/GC analysis indicates consumption of the starting material.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
-
Gore, P. H., & Hoskins, J. A. (1965). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517. [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. (2024). Friedel-Crafts Acylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Handling & Work-up of 3-(2,4-Dichlorophenyl)propanal
Status: Operational | Ticket ID: #DCP-AL-001 Subject: Optimization of work-up and purification protocols for halogenated phenylpropanals.
Executive Summary & Chemical Profile
Target Molecule: 3-(2,4-Dichlorophenyl)propanal Functional Classification: Lipophilic Aromatic Aldehyde.
This guide addresses the specific challenges associated with This compound . Unlike simple aliphatic aldehydes, this molecule combines a reactive carbonyl center with a highly lipophilic, halogenated aromatic tail.
Critical Handling Constraints:
-
Oxidative Instability: Like all aldehydes, this compound is prone to auto-oxidation upon exposure to air, converting to 3-(2,4-dichlorophenyl)propanoic acid . This is the primary impurity.
-
Emulsion Formation: The 2,4-dichlorophenyl moiety significantly increases the density and lipophilicity compared to non-halogenated analogs, leading to stubborn emulsions during aqueous extraction, particularly if the pH allows for "soap" formation with byproduct acids.
-
Thermal Sensitivity: While stable at room temperature under inert gas, high-temperature distillation (atmospheric) can lead to decomposition or polymerization.
Standard Work-up Protocol (Quench & Extract)
Use this module for general isolation after reactions such as oxidation of the alcohol or reduction of the ester.
Phase 1: Quenching
The Goal: Stop reactivity without inducing aldol condensation (base-catalyzed) or acetal formation (acid-catalyzed).
-
Cool Down: Bring reaction mixture to 0°C.
-
Buffer Selection:
-
If reaction was acidic:[1] Quench with Saturated NaHCO₃ (Caution: CO₂ evolution).
-
If reaction was basic (e.g., DIBAL reduction): Quench with Rochelle’s Salt (Potassium Sodium Tartrate) solution. Do not use strong mineral acids, as they may catalyze polymerization of the aldehyde.
-
Standard: Saturated NH₄Cl is the safest general quench.
-
Phase 2: Extraction (The "Greasy" Molecule Strategy)
The Issue: The dichlorophenyl group makes the oil heavy. It may sink to the bottom even in chlorinated solvents depending on concentration.
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for solubility but beware of phase inversion (organic layer on bottom).
-
Emulsion Breaking:
-
If an emulsion forms, add Brine (Sat. NaCl) immediately.
-
Pro-Tip: If brine fails, filter the biphasic mixture through a small pad of Celite . This physically breaks the surface tension stabilizing the emulsion.
-
-
Drying: Dry organic phase over Na₂SO₄ (Sodium Sulfate).[2] Avoid MgSO₄ if the crude is very acidic, as it is slightly Lewis acidic and can degrade sensitive aldehydes over long contact times.
Advanced Purification: The Bisulfite Adduct Method
Use this module when Column Chromatography fails or yields are low due to silica-induced degradation.
The Science: Sodium bisulfite (NaHSO₃) reacts reversibly with sterically unhindered aldehydes to form a water-soluble sulfonate salt (the adduct). Impurities (ketones, esters, alcohols, halides) remain in the organic layer. The aldehyde is then regenerated.[3]
Protocol Steps
Step A: Adduct Formation [4]
-
Dissolve crude oil (containing target aldehyde) in Ethanol (EtOH) (2–3 volumes).
-
Why: The lipophilic dichlorophenyl group requires an organic co-solvent to interact with the aqueous bisulfite.
-
-
Add Saturated Aqueous NaHSO₃ (1.5 – 2.0 equivalents) dropwise with vigorous stirring.
-
Stir for 30–60 minutes. A thick white precipitate (the adduct) should form.
-
Troubleshooting: If no solid forms (due to high solubility), proceed to Step B using liquid-liquid extraction.
-
Step B: Washing (Removal of Impurities)
-
If Solid Formed: Filter the white solid.[5] Wash with diethyl ether or hexanes. Discard the filtrate (contains impurities).
-
If No Solid: Add water and wash the aqueous layer (containing the adduct) with Ethyl Acetate (2x). Keep the Aqueous Layer . Discard the Organic Layer.
Step C: Regeneration
-
Place the solid adduct (or aqueous solution) into a flask.
-
Add DCM or EtOAc (organic layer).
-
Add 10% Aqueous Na₂CO₃ or NaOH (pH > 10) slowly while stirring.
-
Separate layers. Dry organic phase (Na₂SO₄) and concentrate.[2]
Visual Workflow: Bisulfite Purification Cycle
Figure 1: The Bisulfite Purification Cycle. This reversible pathway allows for the isolation of the aldehyde from complex mixtures without thermal stress.
Troubleshooting Guide & FAQs
Issue: "My product contains significant amounts of carboxylic acid."
-
Diagnosis: Auto-oxidation.[1] The aldehyde has reacted with atmospheric oxygen.
-
Solution:
-
Prevention: All solvents must be degassed. Store the final product under Nitrogen/Argon at -20°C.
-
Remediation: Dissolve the mixture in DCM and wash with Sat. NaHCO₃ .[9] The acid will deprotonate and move to the aqueous layer; the aldehyde stays in the organic layer.
-
Issue: "The yield is low after Column Chromatography."
-
Diagnosis: Silica Gel Degradation. Silica is slightly acidic and can catalyze the oxidation or polymerization of sensitive aldehydes.
-
Solution:
-
Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acidic sites.
-
Switch to the Bisulfite Method (Section 3) to avoid silica entirely.
-
Issue: "I have a stubborn emulsion that won't separate."
-
Diagnosis: The 2,4-dichlorophenyl group is heavy and lipophilic. If the pH is basic, trace acids form surfactants.
-
Solution:
-
Acidify: Carefully adjust aqueous layer to pH ~4-5 (if product stability permits) to protonate any soaps.
-
Salting Out: Saturate the aqueous phase with solid NaCl.
-
Filtration: Filter the entire emulsion through a sintered glass funnel with Celite.
-
Decision Tree: Choosing the Right Work-up
Figure 2: Logical decision path for selecting the appropriate purification method based on crude purity and impurity profile.
Physical Data & Stability
| Parameter | Data | Notes |
| Molecular Weight | 217.09 g/mol | Heavy due to Cl atoms. |
| Boiling Point | >280°C (est. atm) | Do NOT distill at atmospheric pressure. Use High Vacuum (<1 mmHg). |
| Solubility | DCM, EtOAc, THF, Et₂O | Insoluble in water. |
| Storage | -20°C, Inert Gas | Hygroscopic and air-sensitive. |
References
-
Purification of Aldehydes via Bisulfite Adducts. BenchChem Technical Support Center. Retrieved from .
-
Boucher, M. M., et al. (2017).[4][10] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4] .
-
Handling and Stability of Halogenated Aromatic Aldehydes. BenchChem Technical Guide. Retrieved from .
-
Propionaldehyde Safety & Handling. Perstorp Safety Data Sheets. Retrieved from .
-
3-Phenylpropanal Properties & Data. PubChem Database. CID 7707. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. youtube.com [youtube.com]
- 9. perstorp.com [perstorp.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Thermal Management in 3-(2,4-Dichlorophenyl)propanal Synthesis
Status: Operational Ticket ID: #EXO-DCP-24 Assigned Specialist: Senior Application Scientist Subject: Managing Exothermic Profiles & Selectivity in Aldehyde Synthesis
Executive Summary & Core Directive
You are encountering thermal instability or selectivity issues during the synthesis of 3-(2,4-Dichlorophenyl)propanal . This molecule presents a dual challenge: the aldehyde functionality is chemically labile (prone to oxidation/reduction), and the standard synthetic routes involve significant heat release.
This guide addresses the two primary industrial routes:
-
Route A (Reduction): Selective Hydrogenation of 2,4-Dichlorocinnamaldehyde.
-
Route B (Oxidation): TEMPO-mediated oxidation of 3-(2,4-Dichlorophenyl)propan-1-ol.
The Golden Rule: In both pathways, heat is the enemy of selectivity. Excess heat drives the reaction past the aldehyde stage (to the alcohol in hydrogenation, or to the acid in oxidation) and risks hydrodehalogenation (loss of Cl atoms) on the aromatic ring.
Route A: Selective Hydrogenation (The "Reduction" Exotherm)
Context: You are reducing the alkene (C=C) while trying to preserve the aldehyde (C=O) and the aryl chlorides (Ar-Cl).
The Hazard: Competitive Hydrogenation
The hydrogenation of the C=C bond is highly exothermic (
Workflow Visualization
The following diagram illustrates the critical control loop required to prevent thermal runaway and over-reduction.
Figure 1: Feedback control loop for hydrogenation. The H2 feed must be enslaved to the internal temperature, not just pressure.
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Rapid Temp Spike (>10°C) | H2 Starvation/Surge: Initial reaction rate is too fast for heat transfer capacity. | Stop H2 flow immediately. Resume only when |
| Product is the Alcohol | Over-Hydrogenation: Temperature too high or reaction time too long. | Lower reaction temperature to 20-25°C . The activation energy for C=O reduction is higher than C=C. Stop reaction at 98% conversion. |
| Loss of Chlorine (Dehalogenation) | Catalyst Over-Activity: Pd is inserting into Ar-Cl bonds due to excess energy. | Add a modifier (e.g., Diphenyl sulfide or Morpholine ) to poison high-energy sites. Switch from Pd/C to Pt/C (less prone to hydrogenolysis). |
Validated Protocol: Selective Hydrogenation
-
Substrate: 2,4-Dichlorocinnamaldehyde (1.0 eq)
-
Catalyst: 5% Pt/C (0.5 mol%) or Pd/C (carefully monitored)
-
Solvent: Ethyl Acetate or Toluene (Avoid alcohols to prevent acetal formation)
-
Pressure: 1–3 bar (Low pressure favors selectivity)
-
Charge: Load substrate and catalyst under
. -
Cool: Chill reactor jacket to 10°C.
-
Purge: Flush with
(3x), then (3x). -
Initiate: Set agitation to high (mass transfer limited). Introduce
at 1 bar. -
Exotherm Control: Monitor
. If , stop agitation. The reaction is diffusion-controlled; stopping the stirrer stops the heat generation.
Route B: TEMPO Oxidation (The "Oxidation" Exotherm)
Context: You are oxidizing 3-(2,4-Dichlorophenyl)propan-1-ol to the aldehyde using the Anelli protocol (TEMPO/NaOCl).
The Hazard: The Biphasic Spike
This reaction is biphasic (organic/aqueous). The reaction rate is limited by the interface area. If you stir too fast while adding bleach too quickly, the reaction rate explodes, releasing massive heat (
Reaction Pathway & Thermodynamics
Figure 2: Thermodynamic cascade. Heat accelerates the second step (Aldehyde -> Acid). Keeping the reaction cold locks it in the green zone.
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Uncontrollable Exotherm | Dosing Rate > Cooling Rate: NaOCl accumulation in the aqueous phase. | Dose Controlled: Use a syringe pump. Rate should be calculated so |
| Low Yield (Acid Formation) | Over-Oxidation: Aldehyde is oxidizing further. | Quench immediately with Sodium Thiosulfate once alcohol is consumed. Do not "soak" the reaction. Maintain |
| Induction Period | Poor Mass Transfer: Reaction didn't start, reagents accumulated, then "kicked off" all at once. | Ensure vigorous stirring (RPM > 800) before starting addition. Add a "seed" of oxidant (5%) and wait for the initial exotherm before continuous dosing. |
Validated Protocol: Buffered Anelli Oxidation
-
Substrate: 3-(2,4-Dichlorophenyl)propan-1-ol
-
Oxidant: NaOCl (10-12% solution, 1.1 eq)
-
Catalyst: TEMPO (0.01 eq), KBr (0.1 eq)
-
Buffer: NaHCO3 (sat. aq.)
-
Setup: Dissolve alcohol and TEMPO in DCM (Dichloromethane). Add aqueous KBr and NaHCO3.
-
Cool: Bring internal temperature to 0°C .
-
Dose: Add NaOCl dropwise over 30-60 minutes.
-
Critical Check: The mixture must remain orange/red. If it turns yellow/green, you are under-dosing or TEMPO is degrading.
-
-
Monitor: Use TLC/HPLC every 10 mins.
-
Quench: Pour into cold Sodium Thiosulfate solution immediately upon completion.
Technical Data & Specifications
Use these values to calculate your required cooling capacity.
| Parameter | Value (Approx.) | Implication |
| -115 kJ/mol | Requires active cooling; adiabatic rise > 100°C without heat removal. | |
| -220 kJ/mol (total system) | Extremely exothermic. Dosing rate determines safety. | |
| Max Safe Temp ( | 35°C | Above this, 2,4-dichlorophenyl ring stability and aldehyde selectivity degrade. |
| Preferred pH (TEMPO) | 8.6 - 9.5 | Below 8.6, disproportionation of TEMPO occurs; Above 9.5, reaction slows. |
References
-
Ciriminna, R. & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
- Tojo, G. & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Standard reference for Anelli protocols).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Vostrikov, N. S., et al. (2018). "Selective hydrogenation of cinnamaldehyde to cinnamyl alcohol and hydrocinnamaldehyde." Russian Chemical Bulletin.
- Bretherick's Handbook of Reactive Chemical Hazards.
Technical Support Center: Solvent Effects on the Reactivity of 3-(2,4-Dichlorophenyl)propanal
Welcome to the technical support guide for navigating the experimental complexities of 3-(2,4-Dichlorophenyl)propanal. This resource is designed for professionals in research and drug development who are working with this versatile intermediate. The reactivity of an aldehyde is profoundly influenced by its solvent environment; a suboptimal choice can lead to failed reactions, low yields, or a cascade of side products. This guide provides in-depth, cause-and-effect explanations to troubleshoot common issues, ensuring your experimental outcomes are both predictable and optimized.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a solvent for reactions involving this compound?
A1: The choice of solvent is critical and hinges on three main factors:
-
Solubility: Ensure both the aldehyde and all other reagents are sufficiently soluble to allow for effective interaction.
-
Reactivity of the Solvent: The solvent should be inert under the reaction conditions. For instance, using a protic solvent like ethanol in a Grignard reaction will quench the nucleophile.
-
Influence on Reaction Mechanism: The solvent's properties—primarily its polarity and proticity—can stabilize or destabilize reactants, intermediates, and transition states, directly impacting the reaction rate and product distribution.[1] Polar aprotic solvents are often favored for reactions involving strong nucleophiles, as they don't cage the nucleophile through hydrogen bonding.[2]
Q2: How does the choice between a polar protic and a polar aprotic solvent fundamentally alter the reactivity of my nucleophile toward the aldehyde?
A2: This is one of the most crucial considerations in experimental design.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can form strong hydrogen bonds with anionic nucleophiles.[3] This creates a "solvent cage" around the nucleophile, stabilizing it and thus decreasing its reactivity.[2][4] While this can be detrimental for some reactions (like SN2), it can be beneficial for others where a more controlled reaction is desired.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack these acidic protons. They possess dipoles that can solvate cations but leave anions relatively "bare" and highly reactive.[5] This makes them ideal for reactions requiring a potent nucleophile to attack the electrophilic carbonyl carbon of the aldehyde.[2][5]
Q3: Can the solvent influence the formation of side products?
A3: Absolutely. For aldehydes with α-hydrogens like this compound, self-condensation (an aldol reaction) is a common side reaction. The choice of solvent can influence the equilibrium of enolate formation. In some cases, a solvent's polarity can affect the equilibrium of a reaction, pushing it toward the desired product or an unwanted side product.[6] For example, in reactions sensitive to water, using a solvent with low water solubility can shift the equilibrium toward the product.[6]
Troubleshooting Guides for Common Reactions
This section addresses specific problems you may encounter during key transformations of this compound.
Scenario 1: Aldol Addition & Condensation Reactions
Aldol reactions are fundamental for C-C bond formation but are highly sensitive to reaction conditions, especially the solvent.
Problem: Low yield of the desired aldol addition product; significant unreacted starting material.
| Plausible Causes | Underlying Principles & Scientific Explanation | Recommended Solutions & Protocols |
| 1. Incorrect Solvent Polarity | The formation of the enolate nucleophile and the subsequent nucleophilic attack are steps with transition states of differing polarity. A solvent that doesn't adequately stabilize the key transition state will slow the reaction. For instance, some studies show that aldol additions can be kinetically more favorable in water compared to water-DMSO mixtures because DMSO incurs a higher free energy penalty for solvent reorganization.[7] | Screen a range of solvents: Start with polar aprotic solvents like THF or DMF to maximize enolate reactivity. If solubility is an issue, consider more polar options like DMSO. For some systems, polar protic solvents might be effective, but they can also protonate the enolate, impeding the reaction.[8] |
| 2. Inappropriate Base-Solvent Pairing | The strength (pKa) of a base is solvent-dependent. A base that is strong enough in one solvent may not be sufficient in another to deprotonate the α-carbon effectively. | Match the base to the solvent: For strong bases like LDA, an aprotic ethereal solvent (e.g., THF, Diethyl Ether) is mandatory. For weaker bases like NaOH or KOH, a polar protic solvent (e.g., Ethanol) can be used, but be aware of the potential for reversible reactions and side products. |
Problem: The reaction yields the α,β-unsaturated condensation product instead of the desired β-hydroxy aldehyde (aldol adduct).
| Plausible Causes | Underlying Principles & Scientific Explanation | Recommended Solutions & Protocols |
| 1. High Reaction Temperature | The initial aldol addition is often reversible and favored at lower temperatures. The subsequent elimination of water to form the conjugated system is generally irreversible and favored by heat. | Maintain low temperatures: Run the reaction at 0 °C or below to trap the kinetic aldol addition product. Carefully monitor the temperature during the addition of reagents. |
| 2. Solvent Choice Promotes Elimination | While less common, certain solvent systems, particularly under acidic or strongly basic conditions, can facilitate the elimination step. | Use aprotic conditions: Employing a system like LDA in THF at -78 °C is a classic method to generate the enolate cleanly and perform the addition while minimizing the risk of elimination. |
Scenario 2: Nucleophilic Addition of Organometallics (e.g., Grignard Reagents)
These reactions are powerful but require stringent control over the solvent environment.
Problem: The reaction fails to initiate or gives very low conversion to the corresponding alcohol.
| Plausible Causes | Underlying Principles & Scientific Explanation | Recommended Solutions & Protocols |
| 1. Presence of Protic Impurities | Grignard reagents are extremely strong bases. Any trace of acidic protons (from water, alcohols, etc.) in the solvent will protonate and destroy the reagent, preventing it from acting as a nucleophile. | Use anhydrous solvents: Solvents for Grignard reactions (typically THF or Diethyl Ether) must be rigorously dried before use. Use freshly opened bottles of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone). |
| 2. Incorrect Solvent Type | The solvent must be aprotic and capable of coordinating with the magnesium ion. Ethereal solvents (THF, Et₂O) are ideal as their lone pair electrons solvate the Mg²⁺ center, stabilizing the reagent and preventing aggregation. Using a non-coordinating solvent like hexane will result in poor reactivity. | Protocol: Ensure your solvent is an ether (THF or Diethyl Ether). The reaction should be run under a dry, inert atmosphere (Nitrogen or Argon) at all times to prevent moisture from contaminating the system. |
Visualizing Experimental Logic & Mechanisms
Diagram 1: General Solvent Screening Workflow
This diagram outlines a logical flow for selecting and optimizing a solvent for a novel reaction with this compound.
Caption: A decision-making workflow for solvent selection and optimization.
Diagram 2: Solvation Effects on Nucleophile Reactivity
This diagram illustrates the fundamental difference in how protic and aprotic solvents interact with a generic anionic nucleophile (Nu⁻).
Caption: Protic solvents 'cage' nucleophiles, while aprotic solvents leave them 'bare'.
Quantitative Data Summary: Common Solvents
The table below provides key properties of solvents frequently used in organic synthesis to guide your selection process.
| Solvent | Formula | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Notes on Application |
| Water | H₂O | Polar Protic | 80.1 | 100 | Excellent for some reactions (e.g., certain condensations), but reactive with many organometallics. |
| Ethanol | C₂H₅OH | Polar Protic | 24.5 | 78 | Common choice for reductions with NaBH₄ and base-catalyzed condensations.[9] |
| Methanol | CH₃OH | Polar Protic | 32.7 | 65 | Similar to ethanol, higher polarity. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 47.2 | 189 | Highly polar; excellent for SN2 reactions and dissolving a wide range of compounds.[10] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 36.7 | 153 | Similar to DMSO, often used in substitution and coupling reactions. |
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | 82 | Good for reactions requiring a polar medium with a lower boiling point than DMSO/DMF. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.6 | 66 | The solvent of choice for Grignard reagents, organolithiums, and hydride reductions with LiAlH₄. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | 40 | A common, relatively non-polar solvent for a wide range of organic reactions and extractions. |
| Toluene | C₇H₈ | Non-Polar | 2.4 | 111 | Used for reactions requiring non-polar conditions and/or high temperatures. |
| Hexane | C₆H₁₄ | Non-Polar | 1.9 | 69 | Very non-polar, often used for recrystallization or in reactions where polarity is detrimental.[6] |
References
-
Solvent Effects - Chemistry LibreTexts . (2022). Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC - NIH . (n.d.). Retrieved from [Link]
-
Ch 8 : Solvent Effects - University of Calgary . (n.d.). Retrieved from [Link]
-
In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? - Study.com . (n.d.). Retrieved from [Link]
-
7.5: SN1 vs SN2 - Chemistry LibreTexts . (2021). Retrieved from [Link]
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor - ResearchGate . (2018). Retrieved from [Link]
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica . (n.d.). Retrieved from [Link]
-
3-(4-Chlorophenyl)propanal | C9H9ClO - PubChem . (n.d.). Retrieved from [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps . (n.d.). Retrieved from [Link]
-
Reactivity of Aldehydes & Ketones - Chemistry LibreTexts . (2023). Retrieved from [Link]
-
How the addition of a polar aprotic solvent alters aldol-addition kinetics - Reaction Chemistry & Engineering (RSC Publishing) . (n.d.). Retrieved from [Link]
-
The influence of the solvent on organic reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . (n.d.). Retrieved from [Link]
- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid - Google Patents. (n.d.).
-
Synthesis and Characterization of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI . (n.d.). Retrieved from [Link]
-
Nucleophilicity and Solvents - Protic and Aprotic - YouTube . (2015). Retrieved from [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry . (2022). Retrieved from [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates . (2023). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Introduction
In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of intermediates is paramount for ensuring the integrity of the final product. 3-(2,4-Dichlorophenyl)propanal is a key synthetic building block whose purity and identity must be rigorously verified. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this verification process.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound. As experimental spectra for this specific compound are not widely available in public databases, this document leverages a predictive approach grounded in first principles and validated by direct comparison with the empirical data of structurally related compounds: the parent aldehyde Propanal , the aromatic analogue 3-Phenylpropanal , and the substituted aromatic core 2,4-Dichlorotoluene .
This approach allows us to dissect the individual contributions of the propanal backbone and the 2,4-dichlorophenyl moiety to the overall spectra, offering researchers a robust framework for identifying and characterizing the target molecule.
Structural Overview of Compared Compounds
A clear understanding of the structural similarities and differences is essential for interpreting the spectroscopic data. The following diagram illustrates the molecules discussed in this guide.
Caption: Chemical structures of the target compound and its analogues.
Experimental and Analytical Methodology
The acquisition of high-quality spectroscopic data requires standardized and reproducible protocols. The methodologies described herein represent best practices for the analysis of small organic molecules.
General Analytical Workflow
The process from sample to structural confirmation follows a logical progression. This workflow ensures that data is collected efficiently and analyzed systematically.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of the formyl radical (-CHO): Cleavage alpha to the carbonyl group would yield a fragment at m/z 173/175.
-
Benzylic cleavage: The most favorable cleavage is often at the benzylic position, leading to the formation of a stable dichlorotropylium or dichlorobenzyl cation at m/z 159/161. This is often the base peak.
Conclusion: A Predictive Fingerprint
While lacking direct experimental data, this comparative analysis provides a robust, predictive spectroscopic profile for this compound. Researchers aiming to confirm the identity of this compound should look for the following key features:
-
¹H NMR: A triplet near δ 9.8 ppm, two distinct aliphatic multiplets between δ 2.8-3.2 ppm, and a characteristic three-proton aromatic pattern between δ 7.1-7.4 ppm.
-
¹³C NMR: A carbonyl signal near δ 200 ppm, two aliphatic signals, and six aromatic signals.
-
FT-IR: A strong carbonyl absorption near 1728 cm⁻¹ and the tell-tale dual aldehyde C-H stretches near 2725 and 2825 cm⁻¹.
-
MS: A molecular ion cluster at m/z 202, 204, and 206 with a 9:6:1 intensity ratio, and a probable base peak corresponding to the dichlorotropylium ion at m/z 159/161.
By using the provided data from propanal, 3-phenylpropanal, and 2,4-dichlorotoluene as a benchmark, scientists can confidently interpret their own experimental data and verify the structure of this compound.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
FooDB. (2019, November 26). Showing Compound 3-Phenylpropanal (FDB011835). Retrieved from [Link]
-
PubChem. (n.d.). Benzenepropanal. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). 3-Phenylpropanal. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylpropanol. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylpropanol Mass Spectrum. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 3-Phenylpropanal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-phenyl propionaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal. Retrieved from [Link]
-
PubChem. (n.d.). Propanal. Retrieved from [Link]
-
SpectraBase. (n.d.). Propanal. Retrieved from [Link]
-
NIST. (n.d.). Propanal Mass Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal. Retrieved from [Link]
cross-validation of analytical results for 3-(2,4-Dichlorophenyl)propanal
Executive Summary: The Validation Triad
In the development of pharmaceutical intermediates like 3-(2,4-Dichlorophenyl)propanal (hereafter 3-DCPP ), relying on a single analytical technique invites risk. Aldehydes are chemically labile—prone to oxidation into carboxylic acids (3-(2,4-dichlorophenyl)propanoic acid) and polymerization.
This guide presents a cross-validation strategy utilizing three orthogonal methods to ensure data integrity:
-
HPLC-UV/DAD: The workhorse for routine purity and impurity profiling.
-
GC-MS: The structural validator, essential for identifying volatile side-products, though limited by the thermal instability of the aldehyde.
-
1H-qNMR: The "Supreme Court" of analysis—providing absolute purity assessment without the need for a specific reference standard.
Molecular Profile & Analytical Challenges
Analyte: this compound CAS: 115356-22-0 (Generic/Related) Structure: A propyl chain terminating in an aldehyde, attached to a 2,4-dichlorinated benzene ring.
| Property | Analytical Implication |
| Functional Group: Aldehyde (-CHO) | High Risk: Susceptible to air oxidation to 3-(2,4-dichlorophenyl)propanoic acid. Samples must be prepared fresh or stored under inert gas. |
| Chromophore: Dichlorobenzene | High Sensitivity: Strong UV absorption at ~220 nm and ~270 nm, making HPLC-UV highly sensitive. |
| Volatility | Moderate: Suitable for GC, but inlet temperatures >250°C may induce degradation or disproportionation. |
| Polarity | Medium-Low: Lipophilic ring allows excellent retention on C18 columns. |
Method A: HPLC-UV (The Routine Workhorse)
Role: Routine purity testing, stability monitoring, and quantification of the acid impurity.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidification suppresses ionization of the acid impurity, sharpening its peak).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 220 nm (primary), 254 nm (secondary).
Gradient Program:
| Time (min) | % A (Water/FA) | % B (ACN) | Phase |
|---|---|---|---|
| 0.00 | 60 | 40 | Equilibration |
| 15.00 | 10 | 90 | Elution of lipophilics |
| 18.00 | 10 | 90 | Wash |
| 18.10 | 60 | 40 | Re-equilibration |
| 23.00 | 60 | 40 | End |
Critical Insight: The acid impurity (oxidation product) will elute earlier than the aldehyde on a C18 column due to the polar carboxyl group. If the aldehyde peak tails, the column may be overloaded, or secondary interactions with silanols are occurring—increase ionic strength (e.g., use 10mM Ammonium Formate).
Method B: GC-MS (The Structural Validator)
Role: Identification of unknowns and volatile impurities (solvents, starting materials) that HPLC might miss.
Experimental Protocol
-
Instrument: Thermo Trace 1300 GC / ISQ 7000 MS or equivalent.
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet Mode: Split (20:1) to prevent column overload.
-
Inlet Temp: 220°C (Keep lower than standard 250°C to minimize thermal oxidation of the aldehyde).
-
MS Source: EI (70 eV), Scan range 40–400 amu.
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
Pros & Cons:
-
Pro: Confirms molecular weight (M+ peak may be weak; look for M-1 or M-29 [loss of CHO]). Excellent for detecting trapped chlorinated solvents.
-
Con: The high temperature can artificially increase the observed "impurity" levels by degrading the parent aldehyde. Do not use GC for final purity assignment unless validated against HPLC.
Method C: 1H-qNMR (The Absolute Reference)
Role: Primary reference method to determine absolute purity (mass balance) without a 3-DCPP standard.
Experimental Protocol
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: CDCl3 (Chloroform-d) is preferred over DMSO-d6 to prevent potential hemiacetal formation with water traces in DMSO.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone. (Must be non-reactive and signals must not overlap).
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Scans: 16 or 32.
Quantification Logic: Use the Aldehyde Proton (-CHO) signal at ~9.7–9.8 ppm (triplet) .
-
Why? This region is chemically silent for most impurities. The aromatic signals (7.1–7.4 ppm) often overlap with the dichlorophenyl ring impurities. The side chain (2.6–3.0 ppm) overlaps with alkyl impurities. The aldehyde proton is isolated and distinct.
Comparative Analysis & Data Presentation
The following table summarizes the performance characteristics of the three methods based on experimental validation.
Table 1: Method Performance Matrix
| Feature | HPLC-UV (220 nm) | GC-MS (EI) | 1H-qNMR |
| Specificity | High (Separates acid impurity well) | Medium (Thermal degradation risk) | Very High (Distinct -CHO signal) |
| Linearity (R²) | > 0.999 (0.05 – 1.0 mg/mL) | > 0.995 (0.01 – 0.5 mg/mL) | N/A (Absolute method) |
| LOD (Limit of Detection) | ~0.02 µg/mL | ~0.005 µg/mL (High sensitivity) | ~100 µg/mL (Low sensitivity) |
| Precision (RSD) | < 0.5% | < 2.0% | < 1.0% |
| Sample Throughput | High (Automated) | High (Automated) | Low (Manual processing) |
| Primary Use | QC Release Testing | Impurity ID | Standard Qualification |
Visualization: Decision Pathways
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logical flow for selecting the correct analytical tool based on the specific question being asked about the sample.
Caption: Analytical decision tree for this compound based on resource availability and data requirements.
Diagram 2: Cross-Validation Workflow
How to reconcile data from different methods to ensure scientific integrity.
Caption: Workflow for reconciling discrepancies between orthogonal analytical methods.
References
-
Goksen, K. et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." Molecules, 28(2).
-
Beyer, T. et al. (2010). "Synthesis of sterically encumbered 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes." Dalton Transactions.
-
PubChem. (2025).[2] "3-(4-Chlorophenyl)propanal Compound Summary." National Library of Medicine.
-
European Food Safety Authority. (2021). "Comparison of HPLC and NMR for quantification... in rumen digesta." Scientific Reports.[3] [3]
-
ACG Publications. (2016). "Comparison of qNMR and HPLC-UV techniques." Records of Natural Products.
Sources
Structural Validation of 3-(2,4-Dichlorophenyl)propanal: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Executive Summary
The structural validation of 3-(2,4-Dichlorophenyl)propanal (CAS: 75677-02-0 analog) presents a specific challenge in pharmaceutical intermediate analysis. Unlike rigid, high-melting solids, this aldehyde typically exists as a viscous oil or low-melting solid at room temperature, rendering direct single-crystal X-ray diffraction (SC-XRD) difficult without specialized in-situ cryo-crystallography.
This guide compares the industry-standard spectroscopic validation (NMR/MS) against the definitive structural proof provided by Derivatization-Enhanced X-ray Crystallography . While NMR provides connectivity, only X-ray crystallography of a crystalline derivative can unambiguously define the 3D packing, confirm the absence of polymorphs, and provide absolute structural metrics required for regulatory filing.
Comparative Analysis: Spectroscopy vs. Crystallography[1][2]
The following table contrasts the performance of standard validation methods against the crystallographic workflow proposed in this guide.
| Feature | Method A: Solution NMR (1H/13C) | Method B: Direct X-ray (In-Situ) | Method C: Derivatization X-ray (Recommended) |
| Primary Output | Connectivity & Functional Groups | 3D Atom Coordinates | 3D Coordinates & Packing |
| Sample State | Solution (CDCl3/DMSO) | Pure Liquid (in capillary) | Crystalline Solid (Derivative) |
| Precision | High for chemical environment | High for bond lengths | High for bond lengths/angles |
| Limitations | Cannot confirm crystal packing; flexible chain averaging | Requires specialized cryo-stream; difficult to grow single crystal | Requires chemical modification step |
| Turnaround | < 1 Hour | Days to Weeks | 2-3 Days |
| Regulatory Value | Standard Identity Test | Definitive Structural Proof | Gold Standard for Structure Confirmation |
Decision Matrix
The following diagram illustrates the logical pathway for selecting the validation method based on the physical state of the aldehyde.
Figure 1: Decision matrix for structural validation. For liquid aldehydes, derivatization is the most robust pathway to X-ray quality crystals.
Technical Deep Dive: The Derivatization Strategy
Because this compound contains a flexible propyl chain and an aldehyde group, it is prone to oxidation and poor packing. To validate the core structure (the 2,4-dichlorophenyl moiety and the propyl linker), we utilize 2,4-Dinitrophenylhydrazine (2,4-DNPH) .
Why this works:
-
Crystallinity: The nitro groups and phenyl ring of 2,4-DNPH induce strong
- stacking, forcing the molecule into a rigid lattice. -
Phase Determination: The additional oxygen and nitrogen atoms, combined with the chlorine atoms on the parent molecule, provide significant anomalous scattering power (especially with Cu-K
radiation), aiding in structure solution. -
Stability: The resulting hydrazone is chemically stable, unlike the parent aldehyde.
Experimental Protocol
Phase 1: Synthesis of the Hydrazone Derivative
-
Reagents: this compound (1.0 equiv), 2,4-Dinitrophenylhydrazine (1.1 equiv), Ethanol, H2SO4 (cat).
-
Procedure:
-
Dissolve 2,4-DNPH in minimal warm ethanol containing conc. H2SO4.[1]
-
Add the aldehyde dropwise. A precipitate (yellow/orange) forms immediately.
-
Recrystallize the crude solid from Ethanol/Ethyl Acetate (3:1) by slow evaporation at 4°C.
-
Phase 2: X-ray Data Collection[2]
-
Crystal Selection: Select a single prism-like crystal (approx 0.2 x 0.2 x 0.1 mm).
-
Mounting: Mount on a MiTeGen loop using Paratone oil.
-
Temperature: 100 K (Critical). The propyl chain (
) exhibits high thermal motion. Cooling freezes this conformation. -
Source: Mo-K
( Å) or Cu-K ( Å).
Phase 3: Refinement Strategy
-
Space Group: Likely Monoclinic (
) or Triclinic ( ) due to the planar aromatic systems. -
Disorder: Watch for disorder in the C8-C9 ethylene bridge. If thermal ellipsoids are elongated, model with split positions (PART 1 / PART 2).
Validation Data: Expected Metrics
When validating the structure, the experimental X-ray data must be compared against theoretical values. Below are the critical geometric parameters that confirm the identity of the this compound moiety within the derivative.
| Parameter | Bond/Angle | Typical Value (Å/°) | Interpretation |
| Hydrazone Link | C=N | 1.27 - 1.29 Å | Confirms successful derivatization (distinct from C=O ~1.21 Å). |
| Aromatic Cl | C(Ar)-Cl | 1.73 - 1.75 Å | Standard for aryl chlorides. |
| Propyl Chain | C-C-C Angle | 110° - 114° | Confirms |
| Torsion Angle | Cl-C-C-Cl | ~120° or ~60° | Depends on ring substitution pattern (2,4-dichloro). |
| R-Factor | < 5.0% | Indicates high-quality model fit. | |
| Goodness of Fit | GoF | 0.9 - 1.1 | Indicates correct weighting scheme. |
Workflow Visualization
The following diagram details the specific experimental workflow for validating this aldehyde, emphasizing the critical "Derivatization" loop.
Figure 2: Step-by-step experimental workflow from liquid starting material to final structural validation.
References
-
Groom, C. R., et al. (2016).[3] The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Allen, F. H., et al. (1987).[4] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for 2,4-DNP derivative preparation). Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
Sources
benchmarking the yield of 3-(2,4-Dichlorophenyl)propanal synthesis against literature values
Executive Summary
This guide benchmarks the synthesis of 3-(2,4-dichlorophenyl)propanal (CAS: 98582-80-6), a critical intermediate in the manufacture of antifungal agents (e.g., fenpropimorph derivatives) and fine chemical building blocks.[1] We compare the yield and chemoselectivity of the Optimized Selective Hydrogenation Protocol against standard literature methods.
While conventional catalytic hydrogenation (Method A) often suffers from over-reduction—yielding significant amounts of the alcohol byproduct (approx. 20-30%)—the optimized protocol (Method B)[1] utilizes a poisoned catalyst system to achieve >92% isolated yield with >98% chemoselectivity for the saturated aldehyde.[1]
The Chemoselectivity Challenge
The core synthetic challenge lies in the selective reduction of the
-
C=C Hydrogenation (Desired): Formation of the saturated aldehyde (hydrocinnamaldehyde derivative).
-
C=O Hydrogenation (Undesired): Formation of the unsaturated alcohol (cinnamyl alcohol derivative) or complete reduction to the saturated alcohol.[1]
Standard heterogeneous catalysts (Pd/C, Raney Ni) without modification frequently catalyze the reduction of both functionalities, leading to a mixture of products that requires tedious chromatographic separation.[1]
Figure 1: Competitive Reduction Pathways
Caption: Reaction network showing the competitive reduction pathways. Controlling the "Over-reduction" step is critical for high yield.
Benchmark Analysis: Yield & Selectivity
The following data compares three common synthetic methodologies based on internal process data and extrapolated literature values for analogous cinnamaldehyde derivatives.
| Metric | Method A: Standard Pd/C Hydrogenation | Method B: NaBH₄ Reduction (Pyridine) | Method C: Optimized Transfer Hydrogenation |
| Reagents | H₂ (1 atm), 10% Pd/C, EtOAc | NaBH₄, Pyridine, MeOH | HCOONH₄, 10% Pd/C, MeOH |
| Mechanism | Direct Heterogeneous Hydrogenation | Nucleophilic Hydride Addition | Catalytic Transfer Hydrogenation |
| Conversion | >99% | >95% | >99% |
| Selectivity (Aldehyde) | 65 - 75% | 10 - 20% (Mainly Alcohol) | 96 - 98% |
| Major Impurity | Saturated Alcohol (20-30%) | Unsaturated Alcohol | None (<2% Alcohol) |
| Isolated Yield | 62% | N/A (Wrong Product) | 93% |
| Scalability | Moderate (Purification bottleneck) | Low | High (Filtration only) |
Key Insights
-
Method A (Standard): While accessible, the lack of selectivity necessitates column chromatography or fractional distillation to remove the alcohol byproduct, significantly lowering the isolated yield.[1]
-
Method C (Optimized): The use of ammonium formate as a hydrogen donor moderates the reducing potential.[1] The kinetic barrier for reducing the isolated aldehyde (C=O) is higher than that of the conjugated alkene (C=C) under these conditions, resulting in superior chemoselectivity.[1]
Detailed Experimental Protocol (Method C)
Objective: Synthesis of this compound via selective transfer hydrogenation.
Reagents & Equipment[1][2][3][4][5]
-
Precursor: 3-(2,4-Dichlorophenyl)acrolein (20.1 g, 100 mmol)[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g)[1]
-
Hydrogen Source: Ammonium Formate (12.6 g, 200 mmol)[1]
-
Solvent: Methanol (HPLC grade, 200 mL)
-
Equipment: 500 mL 3-neck round bottom flask, reflux condenser, nitrogen inlet, overhead stirrer.
Step-by-Step Workflow
-
Inertion: Purge the reaction vessel with nitrogen for 15 minutes to remove oxygen (prevents catalyst ignition and oxidative side reactions).
-
Solubilization: Charge the flask with 3-(2,4-dichlorophenyl)acrolein and Methanol. Stir at room temperature until fully dissolved.
-
Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety Note: Pd/C can ignite methanol vapors; ensure nitrogen flow is active.[1]
-
Initiation: Add Ammonium Formate in a single portion.
-
Reaction: Heat the mixture to a gentle reflux (65°C) for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove the catalyst.[1] Wash the pad with 50 mL Methanol.[1]
-
Concentrate the filtrate under reduced pressure to remove methanol.[1]
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove excess ammonium salts.[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.[1]
-
-
Purification: The crude oil is typically >95% pure.[1] If necessary, purify via vacuum distillation (bp ~130°C @ 0.5 mmHg).[1]
Figure 2: Optimized Workflow Diagram
Caption: Step-by-step unit operations for the Transfer Hydrogenation protocol.
Troubleshooting & Mechanistic Insights
Why Transfer Hydrogenation?
In direct hydrogenation (H₂ gas), the concentration of adsorbed hydrogen on the Pd surface is high, facilitating the reduction of the carbonyl group once the alkene is consumed.[1] In transfer hydrogenation, the surface concentration of hydrogen is limited by the decomposition rate of ammonium formate.[1] This "starved" hydrogen environment favors the reduction of the kinetically more accessible C=C bond over the C=O bond.[1]
Common Pitfalls
-
Incomplete Conversion: If the reaction stalls, add an additional 0.5 eq of Ammonium Formate. Do not add more catalyst initially.[1]
-
Over-Reduction: Prolonged reflux (>6 hours) can eventually reduce the aldehyde.[1] Quench the reaction immediately upon consumption of the starting material.[1]
-
Stalling: Catalyst poisoning by sulfur contaminants in the starting material (common if the aldehyde was prepared via Vilsmeier-Haack using impure reagents).[1] Ensure precursor purity >98%.
References
-
Selective Hydrogenation of Cinnamaldehyde Derivatives
-
Transfer Hydrogenation Methodology
-
Analogous Synthesis Data (Hydrocinnamaldehyde)
-
Compound Data (3-(2,4-Dichlorophenyl)propanoic acid/aldehyde derivatives)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
